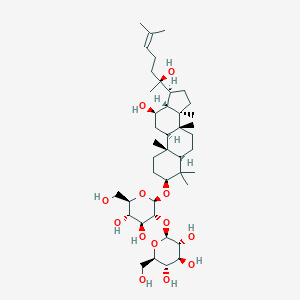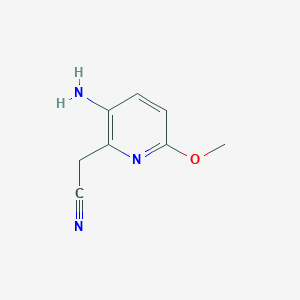
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid
説明
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a biochemical used for proteomics research . It has a molecular weight of 204.18 and a molecular formula of C10H8N2O3 .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide .Molecular Structure Analysis
The InChI code for 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is 1S/C10H8N2O3/c1-12-7-5-3-2-4-6 (7)11-8 (9 (12)13)10 (14)15/h2-5H,1H3, (H,14,15) .Physical And Chemical Properties Analysis
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a pale-yellow to yellow-brown solid . It is stored at room temperature .科学的研究の応用
Antitumor Activity
This compound has shown promise in the field of oncology, particularly in the synthesis of derivatives with antitumor properties. For instance, similar structures have been synthesized and evaluated for their growth inhibition in various human solid tumor cell lines and leukemia cells . These compounds, including 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid , could potentially be hydrolyzed in vivo to form active metabolites of known anticancer drugs like temozolomide, showing moderate activity against certain lymphoma cell lines .
Synthesis of Bioactive Compounds
The structural framework of quinoxaline derivatives is central to many bioactive compounds. For example, related structures have been used to synthesize pyrrole-3-carboxylic acid amides, which are key to successful drugs like Atorvastatin and Sunitinib . These compounds have shown activities against diseases such as malaria and HIV-1, indicating the potential for 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid to serve as a precursor in the synthesis of various bioactive molecules .
Pharmacological Research
Quinoxaline derivatives are versatile in pharmacology, with applications ranging from anticancer to antimalarial treatments. Studies have examined the cytotoxicity of quinoxaline compounds in various cancer cell lines, including breast adenocarcinoma and lung cancer . This suggests that 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid could be valuable in developing new pharmacological agents.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-3-oxoquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)11-8(9(12)13)10(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METOOALWGDACGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512555 | |
| Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid | |
CAS RN |
18559-42-7 | |
| Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)


